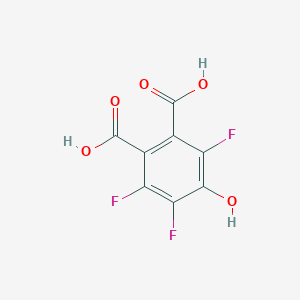
4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID is a fluorinated aromatic compound with the molecular formula C₈H₃F₃O₅ and a molecular weight of 236.10 g/mol . This compound is characterized by the presence of three fluorine atoms and a hydroxyl group attached to a phthalic acid core, making it a unique and valuable compound in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID typically involves the fluorination of phthalic acid derivatives. One common method includes the use of trifluoromethylating agents under controlled conditions to introduce the fluorine atoms at specific positions on the aromatic ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to various biological targets. The hydroxyl group can participate in hydrogen bonding, further influencing its activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5,6-Trifluoro-4-hydroxyphthalic acid
- 4-Hydroxy-3,5,6-trifluorophthalic acid
- Trifluor-4-hydroxyphthalsaeure
Uniqueness
This compound is unique due to its specific substitution pattern of fluorine atoms and the hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C8H3F3O5 |
|---|---|
Peso molecular |
236.10 g/mol |
Nombre IUPAC |
3,4,6-trifluoro-5-hydroxyphthalic acid |
InChI |
InChI=1S/C8H3F3O5/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h12H,(H,13,14)(H,15,16) |
Clave InChI |
BYXIMXYJZPMWAX-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)O)F)F)C(=O)O)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














